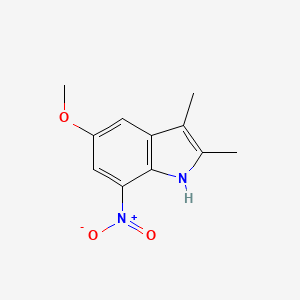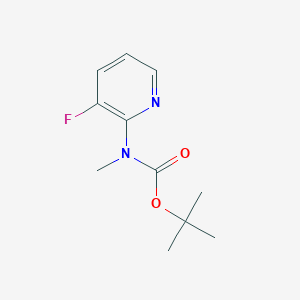
5-Methoxy-2,3-dimethyl-7-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-dimethyl-7-nitro-1H-indole: is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole typically involves the nitration of 5-methoxy-2,3-dimethyl-1H-indole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 7-position.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions that are not sterically hindered.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-methoxy-2,3-dimethyl-7-nitro-1H-indole-3-carboxylic acid.
Reduction: Formation of 5-methoxy-2,3-dimethyl-7-amino-1H-indole.
Substitution: Formation of halogenated derivatives like this compound-4-bromo.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex indole derivatives. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole may be investigated for similar applications.
Medicine: Indole derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This compound could be explored for its potential therapeutic effects in these areas.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 5-Methoxy-2-methylindole
- 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid
- 3-(hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Comparison: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-methoxy-2,3-dimethyl-7-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(2)12-11-9(6)4-8(16-3)5-10(11)13(14)15/h4-5,12H,1-3H3 |
InChI Key |
UEFRUHLCLKVEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2[N+](=O)[O-])OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)

![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)



